3-Hydroxymethyl-4-methyl-tetrahydrofuran

Description

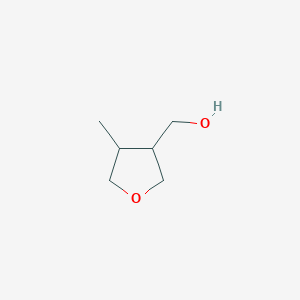

Structure

2D Structure

Propriétés

IUPAC Name |

(4-methyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-4-6(5)2-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPINGVLALQINHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Hydroxymethyl-4-methyl-tetrahydrofuran (C6H12O2, CAS No. 22600-87-9) is a furan derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with hydroxymethyl and methyl substituents. Its molecular structure can be represented as follows:

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- CAS Number : 22600-87-9

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Antioxidant Activity

The compound has also demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The compound interacts with lipid bilayers, altering membrane integrity and function.

- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), reducing oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets.

Case Studies and Research Findings

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial or antioxidant drugs.

- Food Industry : As a natural preservative due to its antimicrobial properties.

- Cosmetics : In formulations aimed at reducing oxidative damage to skin cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-Hydroxymethyl-4-methyl-tetrahydrofuran with structurally related tetrahydrofuran derivatives, based on the available evidence:

Key Structural and Functional Differences:

Substituent Complexity :

- The target compound combines a hydroxymethyl and methyl group, enhancing steric bulk and hydrophilicity compared to 3-Hydroxytetrahydrofuran .

- The nucleoside derivative includes a purine base and multiple hydroxyl groups, enabling nucleic acid interactions, whereas the fentanyl analog has a carboxamide-linked opioid backbone, conferring high receptor affinity.

Physicochemical Properties :

- Molecular weight and polarity increase with additional functional groups (e.g., purine in vs. methyl in the target compound).

- The fentanyl analog exhibits significantly higher molecular weight (415.0 vs. ~130.14) due to its aromatic and amide substituents.

Applications :

- Hydroxytetrahydrofuran derivatives (e.g., ) are often solvents or intermediates, while complex analogs like and are specialized for biomedical or forensic use.

Safety Profiles :

- Simpler derivatives (e.g., ) require basic lab safety measures, whereas regulated compounds like demand stringent handling protocols.

Research Findings and Implications

- Synthetic Utility : The hydroxymethyl and methyl groups in the target compound may enhance its utility in asymmetric synthesis or as a chiral building block, similar to nucleoside precursors .

Méthodes De Préparation

Preparation Methods of 3-Hydroxymethyl-4-methyl-tetrahydrofuran

Catalytic Hydroformylation and Cyclocondensation Route

One of the most notable methods involves a catalytic process where hydroformylation is a key step. This method typically starts from cyclohexanone and but-2-ene-1,4-diol or related intermediates. The process includes:

- Starting materials: Cyclohexanone and but-2-ene-1,4-diol.

- Key reaction: Hydroformylation followed by cyclocondensation in the presence of an acid catalyst.

- Catalysts: Heterogeneous acid catalysts such as Amberlyst-15, Montmorillonite K-10, and Sulphonated Nitro Coal Acid (SNCA).

- Conditions: Reaction temperature ranges from 100°C to 140°C, with reaction times between 1 to 4 hours.

- Alcohol solvents: Methanol, ethanol, propanol, or butanol are used as solvents and reactants.

This process is advantageous because it is mostly catalytic, minimizing salt formation and environmental waste. The heterogeneous acid catalyst allows easy separation by filtration, eliminating the need for water washing. Cyclohexanone can be recovered and reused, enhancing the economic viability. The final product is isolated by distillation.

Example Reaction (from patent US6355814B1):

- High yield and selectivity.

- Minimal salt generation, environmentally friendly.

- Use of cheap and readily available raw materials.

- Suitable for commercial scale due to catalyst recyclability and simple workup.

Iodine-Catalyzed Cyclization of 2-Hydroxymethyl-4-alkene-1-ol Derivatives

Another effective method involves the cyclization of 2-hydroxymethyl-4-alkene-1-ol derivatives in the presence of iodine as a catalyst. This method is characterized by:

- Starting material: 2-Hydroxymethyl-4-alkene-1-ol derivatives.

- Catalyst: Iodine (I2) in catalytic amounts.

- Conditions: Mild reaction conditions, typically room temperature, with short reaction times (~30 minutes).

- Mechanism: The iodine catalyzes the intramolecular cyclization to form the tetrahydrofuran ring.

This method is industrially attractive because it avoids harsh conditions and complex post-reaction treatments such as neutralization or extraction. The 2-hydroxymethyl-4-alkene-1-ol derivatives can be synthesized easily from malonic ester compounds, making the entire process efficient and scalable.

Key Features:

| Parameter | Details |

|---|---|

| Reaction temperature | Room temperature |

| Reaction time | Approximately 30 minutes |

| Catalyst | Iodine (catalytic amounts) |

| Post-treatment | No neutralization or extraction needed |

| Yield | High yields reported |

This method offers a simple and convenient approach to synthesize 3-hydroxymethyl tetrahydrofuran derivatives, including the 4-methyl substituted variants, under mild and environmentally benign conditions.

Comparative Analysis of Preparation Methods

| Feature | Hydroformylation & Acid Catalysis Method | Iodine-Catalyzed Cyclization Method |

|---|---|---|

| Starting materials | Cyclohexanone, but-2-ene-1,4-diol | 2-Hydroxymethyl-4-alkene-1-ol derivatives |

| Catalyst type | Heterogeneous acid catalysts (Amberlyst-15, Montmorillonite K-10, SNCA) | Iodine (I2) catalytic amounts |

| Reaction conditions | 100-140°C, 1-4 hours | Room temperature, ~30 minutes |

| Environmental impact | Low salt formation, catalyst recyclable | Mild conditions, no complex workup |

| Product isolation | Filtration and distillation | Simple isolation, no neutralization needed |

| Industrial scalability | High, due to catalyst recyclability and raw material availability | High, due to mild conditions and simple process |

| Yield | Approximately 70-75% | High (exact yields vary) |

Research Findings and Notes

- The hydroformylation-based process is patented (US6355814B1) and recognized for its catalytic efficiency and environmental advantages over older stoichiometric methods that used large quantities of reducing agents such as lithium borohydride.

- The iodine-catalyzed cyclization method (KR100250838B1) provides a mild and convenient alternative, especially useful for industrial applications where minimizing energy input and simplifying purification are priorities.

- Both methods emphasize minimizing salt formation and environmental burden, aligning with green chemistry principles.

- The choice of method depends on available starting materials, desired scale, and operational constraints.

Q & A

Q. What are the standard synthetic routes for 3-Hydroxymethyl-4-methyl-tetrahydrofuran, and how can reaction conditions be optimized?

Synthesis typically involves functionalization of tetrahydrofuran (THF) derivatives via ring-opening reactions or catalytic hydroxymethylation. For example, THF-based intermediates can undergo nucleophilic substitution with hydroxymethylating agents (e.g., formaldehyde derivatives) under inert atmospheres. Optimization includes varying catalysts (e.g., Lewis acids), solvents (THF itself is often used as a solvent in similar syntheses), and reaction temperatures. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS, as described in THF-mediated syntheses of spirocyclic compounds .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Characterization requires a combination of:

- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to identify hydroxymethyl (-CH2OH) and methyl (-CH3) groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : To detect hydroxyl (O-H) and ether (C-O-C) stretching vibrations.

Cross-referencing with databases (e.g., PubChem) and published spectra of structurally similar tetrahydrofuran derivatives is essential .

Q. What safety protocols are recommended for handling this compound in the lab?

- Engineering controls : Use fume hoods with local exhaust ventilation to minimize vapor exposure.

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation), safety goggles, and flame-resistant lab coats due to THF derivatives’ flammability and potential irritancy .

- Storage : Keep in sealed containers under inert gas (e.g., argon) away from oxidizers, as THF analogs are prone to peroxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies may arise from impurities, solvent interactions, or measurement techniques. Systematic approaches include:

- Reproducing experiments : Use high-purity reagents and standardized methods (e.g., IUPAC-recommended solubility tests).

- Thermodynamic modeling : Apply equations of state (e.g., multiparameter EOS for THF derivatives) to predict phase behavior and validate experimental data .

- Cross-lab validation : Collaborate to compare results under controlled conditions, as done in NIST-reviewed studies .

Q. What experimental designs are effective for studying the compound’s reactivity in catalytic systems?

- Design of Experiments (DoE) : Use factorial designs to assess variables like catalyst loading (e.g., palladium complexes), temperature, and solvent polarity.

- Kinetic studies : Monitor reaction rates via in-situ FTIR or quenching methods, particularly for hydroxymethylation or oxidation reactions.

- Mechanistic probes : Isotopic labeling (e.g., D2O for hydroxyl group tracking) or computational modeling (DFT) to elucidate reaction pathways .

Q. How can metabolic or toxicological pathways of this compound be investigated in biological systems?

- In vitro assays : Use liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to identify metabolites via LC-MS/MS.

- Toxicogenomics : Assess gene expression changes in model organisms exposed to the compound, referencing IRIS toxicological frameworks for THF analogs .

- Radiolabeling : Synthesize 14C-labeled derivatives to track biodistribution and degradation products .

Q. What strategies mitigate risks during scale-up synthesis for preclinical studies?

- Process safety testing : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition risks.

- Inert atmosphere protocols : Use Schlenk lines or gloveboxes to prevent moisture or oxygen ingress, critical for THF-based compounds .

- Pilot-scale trials : Gradually increase batch sizes while monitoring heat flow and gas evolution using reaction calorimeters .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in catalytic efficiency across studies?

- Normalize data : Report turnover numbers (TON) and frequencies (TOF) relative to catalyst concentration and reaction time.

- Control experiments : Verify catalyst stability via hot filtration tests or poisoning studies.

- Benchmarking : Compare results against well-characterized systems (e.g., THF-mediated cross-couplings in peer-reviewed literature) .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with enzymes or receptors.

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent models (e.g., TIP3P water).

- QSAR models : Corate structural features (e.g., hydroxymethyl group position) with activity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.